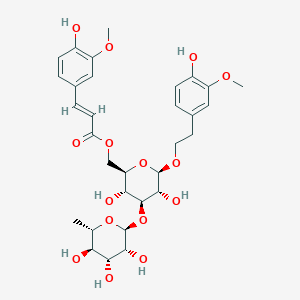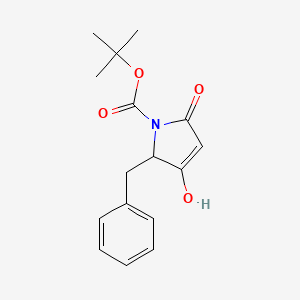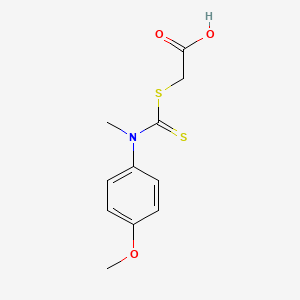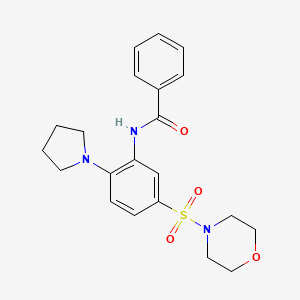
N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NGI-1 derivative C-19 is a specific, small-molecule inhibitor of the oligosaccharyltransferase catalytic subunit STT3B, without affecting STT3A . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of NGI-1 derivative C-19 involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
NGI-1 derivative C-19 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
NGI-1 derivative C-19 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the inhibition of oligosaccharyltransferase, which is crucial for understanding glycosylation processes. In biology, it has been used to investigate the role of glycosylation in various cellular processes. In medicine, NGI-1 derivative C-19 has shown promise as a potential therapeutic agent for diseases related to glycosylation abnormalities .
Mécanisme D'action
The mechanism of action of NGI-1 derivative C-19 involves the inhibition of the oligosaccharyltransferase catalytic subunit STT3B. This inhibition prevents the transfer of oligosaccharides to recipient proteins, thereby affecting glycosylation processes. The molecular targets and pathways involved include the oligosaccharyltransferase complex and the glycosylation pathway .
Comparaison Avec Des Composés Similaires
NGI-1 derivative C-19 is unique in its specific inhibition of the oligosaccharyltransferase catalytic subunit STT3B. Similar compounds include other inhibitors of glycosylation enzymes, such as tunicamycin and castanospermine. NGI-1 derivative C-19 is distinct in its selectivity for STT3B, making it a valuable tool for studying glycosylation processes .
Propriétés
Formule moléculaire |
C21H25N3O4S |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C21H25N3O4S/c25-21(17-6-2-1-3-7-17)22-19-16-18(8-9-20(19)23-10-4-5-11-23)29(26,27)24-12-14-28-15-13-24/h1-3,6-9,16H,4-5,10-15H2,(H,22,25) |
Clé InChI |
YEFZLCZAGCLTDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


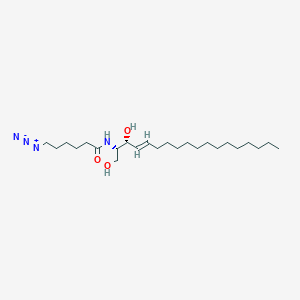
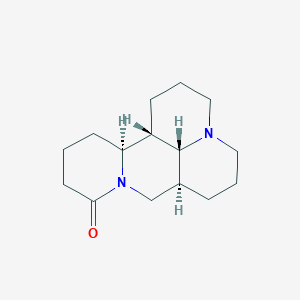
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11936956.png)
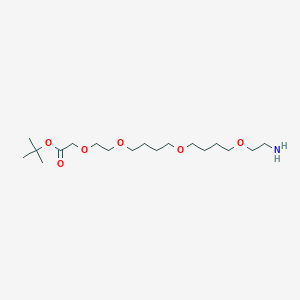
![1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11936964.png)
![2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide](/img/structure/B11936968.png)
![2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B11936969.png)

![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid](/img/structure/B11936974.png)
![(11S)-5-fluoro-10-methylspiro[1,10-diazatricyclo[9.2.1.03,8]tetradeca-3(8),4,6-triene-12,1'-cyclopropane]-9-one](/img/structure/B11936979.png)

